叔丁基 4-(2-羟基丙酰基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

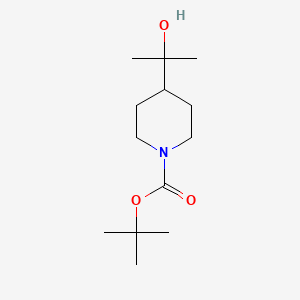

This compound is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The “tert-Butyl” and “2-hydroxypropan-2-yl” groups are substituents on the piperidine ring . Piperidine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated ring with one nitrogen atom. The “tert-Butyl” group is a bulky group that could influence the compound’s reactivity and physical properties. The “2-hydroxypropan-2-yl” group contains a hydroxyl group (-OH), which is a polar functional group that can form hydrogen bonds .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. The hydroxyl group (-OH) in the “2-hydroxypropan-2-yl” group can act as a nucleophile in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. The presence of a hydroxyl group (-OH) could allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .科学研究应用

Synthesis of Biologically Active Compounds

Tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative was used in the synthesis of crizotinib, a drug used in cancer treatment, through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016). Another study synthesized a key intermediate of Vandetanib from piperidin-4-ylmethanol, highlighting the versatility of piperidine derivatives in pharmaceutical applications (Min Wang et al., 2015).

Structural Analysis and Properties

X-ray studies revealed that certain derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, exhibit specific molecular structures and packing driven by strong hydrogen bonds, indicating potential utility in material science or molecular engineering (Didierjean et al., 2004).

Synthesis of Anticancer Agents

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, was synthesized and optimized as an intermediate for small molecule anticancer drugs, showcasing the compound's role in developing novel therapeutic agents (Binliang Zhang et al., 2018).

Cardioprotective Agents

A derivative of tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate was identified as a potent stimulant of glucose oxidation in isolated rat hearts and showed potential as a treatment for ischemic heart diseases, further underscoring the compound's importance in medicinal chemistry (Jie Cheng et al., 2006).

Enantioselective Synthesis

The compound's derivatives were used in the enantioselective synthesis of various piperidine derivatives, indicating its utility in producing stereochemically complex molecules for pharmaceutical applications (H. Jona et al., 2009).

作用机制

未来方向

属性

IUPAC Name |

tert-butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(15)14-8-6-10(7-9-14)13(4,5)16/h10,16H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAZPQRQWDJGRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2780552.png)

![(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2780553.png)

![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)

amine](/img/structure/B2780560.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2780561.png)

![3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2780565.png)

![2-Chloro-1-[3-(3-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2780571.png)